

SR-29065 Experimental Protocol for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERB α . As a key regulator of the circadian clock and metabolic pathways, REV-ERB α has emerged as a promising therapeutic target for a range of disorders, including metabolic diseases, inflammatory conditions, and certain cancers. **SR-29065** offers a valuable pharmacological tool for investigating the physiological roles of REV-ERB α and for assessing its therapeutic potential in various in vitro models. These application notes provide detailed protocols for characterizing the in vitro activity of **SR-29065**, focusing on its impact on cell viability, target gene expression, and its modulatory effects on immune cell differentiation.

Mechanism of Action

SR-29065 functions as a selective agonist for REV-ERB α , a nuclear receptor that acts as a transcriptional repressor.^[1] Upon binding to **SR-29065**, REV-ERB α recruits corepressor complexes to its target gene promoters, leading to the suppression of their transcription. Key target genes of REV-ERB α include core clock components such as BMAL1 and CLOCK, as well as genes involved in inflammation and metabolism. Notably, REV-ERB α is known to antagonize the activity of ROR γ t, a master regulator of T helper 17 (Th17) cell differentiation. By activating REV-ERB α , **SR-29065** can inhibit the expression of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are hallmarks of Th17 cells and are implicated in various autoimmune diseases.

Data Presentation

In Vitro Efficacy of SR-29065

Cell Line/Cell Type	Assay	Endpoint	SR-29065 Concentration	Result	Reference
Glioblastoma Stem Cells (GSCs)	Cell Viability	IC50	Not Specified	Lower IC50 than SR9009 and SR9011	[2]
Murine Splenocytes	Th17 Differentiation	IL-17A mRNA expression	10 μ M	Significant Inhibition	Adapted from [3] [4]
Murine Splenocytes	Th17 Differentiation	IL-17A protein secretion	10 μ M	Significant Inhibition	Adapted from [3] [4]

Note: Specific quantitative data for **SR-29065** is limited in publicly available literature. The results presented are based on qualitative statements and adaptations from studies on similar compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is designed to assess the effect of **SR-29065** on the viability of adherent or suspension cell lines.

Materials:

- Cells of interest (e.g., Glioblastoma Stem Cells)
- Complete cell culture medium
- **SR-29065** stock solution (in DMSO)
- 96-well clear flat-bottom microplates

- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - For adherent cells, seed 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours to allow for attachment.
 - For suspension cells, seed 20,000-50,000 cells per well in 100 μ L of complete medium.
- Compound Treatment:
 - Prepare serial dilutions of **SR-29065** in complete medium. A typical concentration range to test would be from 0.01 μ M to 100 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **SR-29065** concentration.
 - Add 100 μ L of the diluted compound or vehicle to the appropriate wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTS Assay:
 - Add 20 μ L of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C, protected from light.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the media-only blank from all other readings.
 - Calculate cell viability as a percentage of the vehicle-treated control.

- Determine the IC₅₀ value (the concentration of **SR-29065** that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the effect of **SR-29065** on the mRNA expression of REV-ERB α target genes (e.g., BMAL1, CLOCK, IL17A).

Materials:

- Cells treated with **SR-29065** or vehicle
- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
- qPCR master mix (e.g., SYBR® Green PCR Master Mix)
- Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- Cell Treatment: Culture cells and treat with the desired concentration of **SR-29065** or vehicle for a specified time (e.g., 24 hours).
- RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR Reaction Setup:
 - Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

- Set up reactions in triplicate for each sample and gene.
- qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
 - Calculate the fold change in gene expression using the $2^{-\Delta\Delta Ct}$ method, comparing **SR-29065** treated samples to vehicle-treated samples.

In Vitro Th17 Cell Differentiation Assay

This protocol assesses the inhibitory effect of **SR-29065** on the differentiation of naive CD4⁺ T cells into Th17 cells.

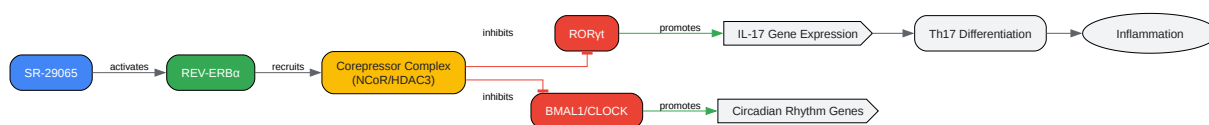
Materials:

- Murine splenocytes or purified naive CD4⁺ T cells
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, and 50 μ M 2-mercaptoethanol
- Anti-CD3 ϵ and anti-CD28 antibodies (for T cell activation)
- Th17 polarizing cytokines: Recombinant mouse IL-6 (20 ng/mL) and TGF- β (1 ng/mL)
- Neutralizing antibodies: Anti-IL-4 (10 μ g/mL) and anti-IFN- γ (10 μ g/mL)
- **SR-29065** stock solution (in DMSO)
- ELISA kit for mouse IL-17A or intracellular cytokine staining kit

Procedure:

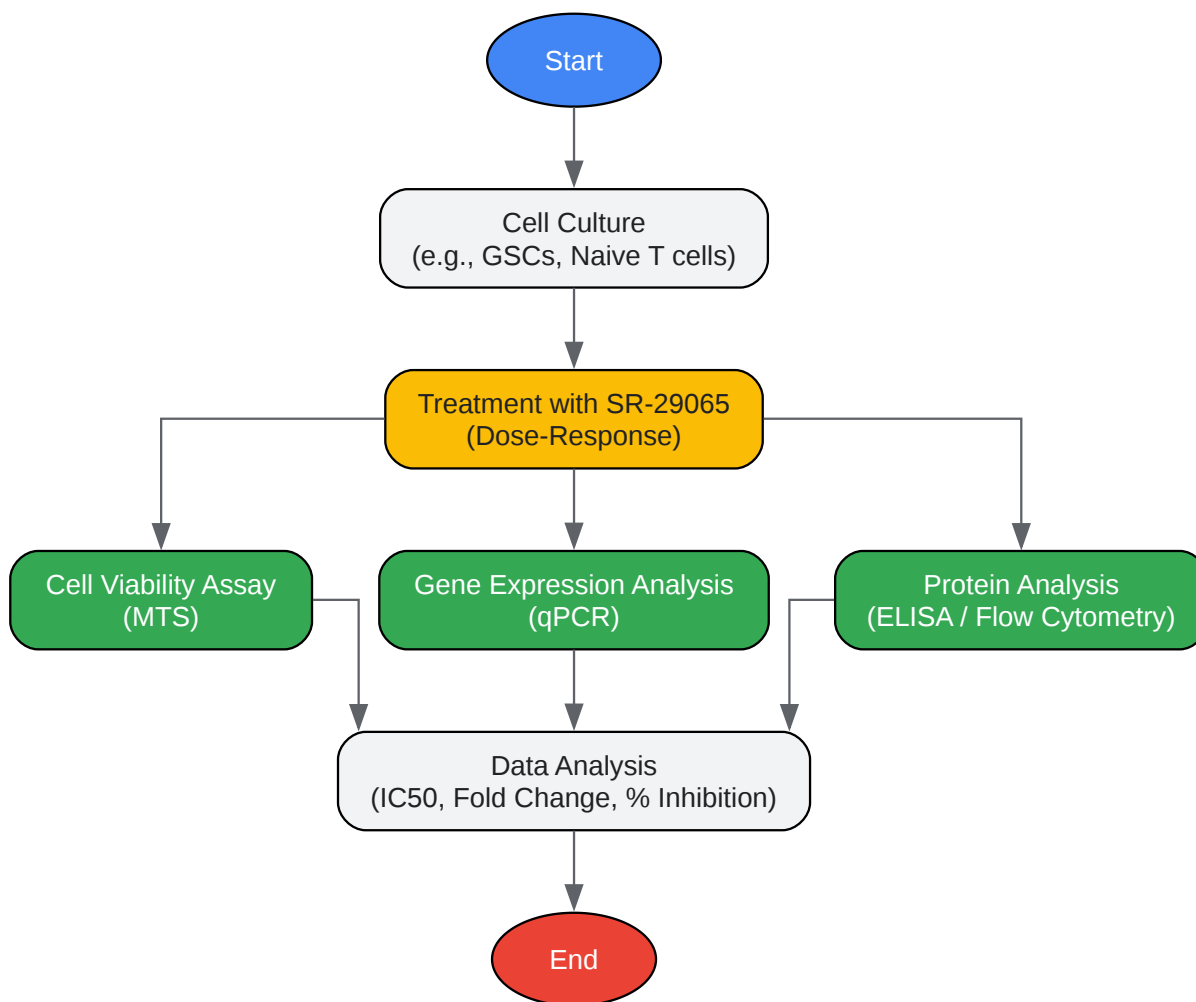
- Cell Preparation: Isolate splenocytes from a mouse spleen or purify naive CD4⁺ T cells using a cell isolation kit.
- Cell Culture and Differentiation:
 - Plate the cells in a 96-well plate coated with anti-CD3 ϵ antibody.
 - Add soluble anti-CD28 antibody to the culture medium.
 - Add the Th17 polarizing cytokines and neutralizing antibodies to the medium.
 - Add **SR-29065** at various concentrations or vehicle (DMSO) to the respective wells.
- Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
- Assessment of Th17 Differentiation:
 - ELISA for IL-17A secretion: Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.
 - Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, stain the cells for surface CD4, followed by intracellular staining for IL-17A. Analyze the percentage of CD4⁺IL-17A⁺ cells by flow cytometry.
- Data Analysis: Compare the levels of IL-17A secretion or the percentage of Th17 cells in **SR-29065**-treated cultures to the vehicle-treated control.

Mandatory Visualization



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Caption: **SR-29065** signaling pathway.



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Caption: General experimental workflow.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]
- To cite this document: BenchChem. [SR-29065 Experimental Protocol for In Vitro Studies: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#sr-29065-experimental-protocol-for-in-vitro-studies]

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